Baricitinib-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

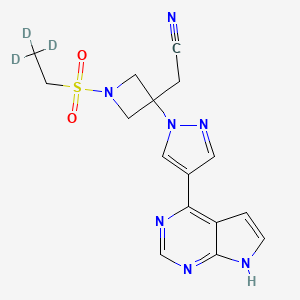

Molecular Formula |

C16H17N7O2S |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

2-[3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-(2,2,2-trideuterioethylsulfonyl)azetidin-3-yl]acetonitrile |

InChI |

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)/i1D3 |

InChI Key |

XUZMWHLSFXCVMG-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isotopic Purity Determination of Baricitinib-d3

Abstract

This technical guide provides a comprehensive overview of the methodologies employed for determining the isotopic purity of Baricitinib-d3, a deuterated internal standard crucial for the accurate quantification of Baricitinib in biological matrices. The guide is intended for researchers, scientists, and drug development professionals. It outlines the core concepts of isotopic purity, details the mechanism of action of Baricitinib via the JAK-STAT pathway, and presents a comprehensive experimental protocol using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Furthermore, this document provides structured tables for data presentation and includes detailed diagrams generated using Graphviz (DOT language) to visualize signaling pathways and experimental workflows, adhering to specified formatting and color contrast rules.

Introduction

Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) isoforms JAK1 and JAK2, and it is approved for the treatment of moderately to severely active rheumatoid arthritis.[1][2] By inhibiting these enzymes, Baricitinib modulates the signaling pathways of various cytokines and growth factors involved in inflammation and immune function.[3][4] In the realm of pharmaceutical analysis and clinical pharmacokinetics, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in quantitative bioanalysis using mass spectrometry. This compound is the deuterium-labeled analogue of Baricitinib, designed for this purpose.[5]

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability as an internal standard. It refers to the percentage of the molecules that contain the desired number of deuterium atoms. The presence of isotopologues with fewer deuterium atoms (e.g., d0, d1, d2) can interfere with the quantification of the analyte, leading to inaccurate results. Therefore, a robust and reliable analytical method for the determination of isotopic purity is essential for the validation of any new batch of this compound.

Core Concepts in Isotopic Purity Determination

Understanding the terminology associated with isotopic analysis is fundamental for the correct interpretation of data.

-

Isotopologues : These are molecules that differ only in their isotopic composition. For this compound, the main isotopologues of interest are the species with zero (d0), one (d1), two (d2), and three (d3) deuterium atoms.

-

Isotopic Enrichment : This term refers to the percentage of a specific isotope at a particular atomic position in a molecule. For instance, a starting material with 99.5% deuterium enrichment means that at a given labeled position, there is a 99.5% probability of finding a deuterium atom.[6]

-

Species Abundance : This represents the percentage of the total population of molecules that have a specific and complete isotopic composition.[6] For example, in a sample of this compound, the species abundance would describe the percentage of molecules that are d3, d2, d1, and d0.

Mechanism of Action of Baricitinib: The JAK-STAT Pathway

Baricitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[2][3] This pathway is activated by a wide range of cytokines and growth factors, playing a pivotal role in immune responses and inflammation.[2] The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs).[2][3] The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus, where they regulate the transcription of genes involved in the inflammatory process.[2] Baricitinib, by inhibiting JAK1 and JAK2, effectively blocks this cascade, leading to a reduction in inflammation.[3][4]

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Experimental Protocol for Isotopic Purity Determination of this compound

The following protocol is a representative method for the determination of this compound isotopic purity, based on established analytical techniques for deuterated compounds and Baricitinib.[7][8][9][10]

Instrumentation and Reagents

-

High-Performance Liquid Chromatography (HPLC) System: A system equipped with a binary pump, autosampler, and column oven (e.g., Thermo Ultimate 3000 or Waters Acquity UPLC).[9][11]

-

Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, or a sensitive triple quadrupole mass spectrometer.[8][10]

-

Analytical Column: A C18 reversed-phase column (e.g., Eurosphere C18, 250mm x 4.6mm, 5µm or Acquity BEH C18, 50mm x 2.1mm, 1.7µm).[9][11]

-

Reagents:

-

This compound sample

-

Methanol (HPLC or MS grade)

-

Acetonitrile (HPLC or MS grade)

-

Formic acid (MS grade)

-

Ammonium formate or acetate (MS grade)

-

Ultrapure water

-

Sample Preparation

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution at a concentration of 1 µg/mL by diluting with a 50:50 mixture of methanol and water. This concentration may need to be optimized based on the sensitivity of the mass spectrometer.

High-Performance Liquid Chromatography (HPLC) Conditions

The goal of the HPLC separation is to ensure that the this compound peak is well-resolved from any potential impurities.

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then re-equilibrate at 10% B for 3 minutes. |

Note: The gradient program should be optimized to achieve a sharp and symmetrical peak for Baricitinib.

Mass Spectrometry (MS) Conditions

The mass spectrometer is used to detect and quantify the different isotopologues of Baricitinib.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan (for HRMS) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for triple quadrupole) |

| Scan Range (m/z) | 100 - 500 Da (for full scan) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 600 L/hr |

Note: These parameters are starting points and should be optimized for the specific instrument being used.[9]

Figure 2: Experimental workflow for this compound isotopic purity determination.

Data Analysis and Presentation

Data Acquisition and Processing

After the HPLC-MS analysis, the data is processed to determine the relative abundance of each isotopologue.

-

Extract Ion Chromatograms (EICs): For each isotopologue (d0, d1, d2, d3), extract the ion chromatogram corresponding to its protonated molecular ion [M+H]⁺. The theoretical m/z values are listed in Table 1.

-

Peak Integration: Integrate the area under the curve for the main peak in each EIC.

Calculation of Isotopic Purity

The percentage of each isotopologue is calculated based on its peak area relative to the total peak area of all isotopologues.

-

Formula: % dn = ( Areadn / (Aread0 + Aread1 + Aread2 + Aread3) ) * 100

The isotopic purity of the this compound sample is reported as the percentage of the d3 species.

Data Presentation

Quantitative data should be summarized in clear and structured tables.

Table 1: Mass Spectrometry Parameters for Baricitinib Isotopologues

| Compound | Molecular Formula | Exact Mass | [M+H]⁺ m/z |

| Baricitinib (d0) | C₁₆H₁₇N₇O₂S | 371.1161 | 372.1234 |

| Baricitinib-d1 | C₁₆H₁₆DN₇O₂S | 372.1224 | 373.1297 |

| Baricitinib-d2 | C₁₆H₁₅D₂N₇O₂S | 373.1287 | 374.1360 |

| This compound | C₁₆H₁₄D₃N₇O₂S | 374.1350 | 375.1423 |

Note: The exact mass and m/z values are theoretical and may vary slightly depending on instrument calibration.

Table 2: Illustrative Isotopic Distribution Data for a Batch of this compound

| Isotopologue | Measured Peak Area (arbitrary units) | Relative Abundance (%) |

| Baricitinib (d0) | 15,000 | 0.15 |

| Baricitinib-d1 | 35,000 | 0.35 |

| Baricitinib-d2 | 150,000 | 1.50 |

| This compound | 9,800,000 | 98.00 |

| Total | 10,000,000 | 100.00 |

| Isotopic Purity | 98.00% |

Note: This data is for illustrative purposes only and does not represent an actual experimental result.

Conclusion

The determination of isotopic purity is a critical quality control step for any deuterated internal standard. This guide has provided a comprehensive framework for the analysis of this compound, integrating the underlying principles of isotopic analysis with a detailed, practical experimental protocol. By employing high-resolution mass spectrometry and careful data analysis, researchers and drug development professionals can confidently assess the quality of their this compound standard, ensuring the reliability and accuracy of subsequent quantitative bioanalytical studies. The provided workflows and data presentation formats offer a standardized approach to this essential analytical task.

References

- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 4. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jchr.org [jchr.org]

Baricitinib-d3: A Technical Guide for its Application in Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope-Labeled Internal Standards

In modern pharmaceutical research and development, the precise quantification of drug candidates in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity. The reliability of LC-MS/MS data heavily depends on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.

Baricitinib-d3 is the deuterium-labeled analogue of Baricitinib, a selective inhibitor of Janus kinase (JAK) 1 and 2 used in the treatment of autoimmune diseases like rheumatoid arthritis.[1][2][3][4] By replacing three hydrogen atoms with deuterium, this compound possesses a higher mass while retaining nearly identical physicochemical properties to the parent drug. This makes it an ideal stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Baricitinib.

The core function of this compound in research is to serve as a reference compound that co-elutes with Baricitinib, allowing it to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[5][6] This ensures the accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring (TDM), and other essential research applications.[5][7][8]

Figure 1: Analyte vs. Internal Standard relationship in LC-MS/MS.

Core Application: Bioanalytical Quantification Workflow

The primary use of this compound is within a validated bioanalytical workflow to determine the concentration of Baricitinib in biological samples, typically plasma. This process is critical for preclinical pharmacokinetic (PK) studies in animal models and for clinical therapeutic drug monitoring (TDM) in patients.[9][10][11][12][13]

A typical workflow involves several key stages:

-

Sample Collection: Biological samples (e.g., plasma) are collected from study subjects.

-

Internal Standard Spiking: A precise and known amount of this compound working solution is added to every sample, calibrator, and quality control (QC) sample.

-

Sample Preparation: The samples undergo an extraction process to remove proteins and other interfering matrix components. Protein precipitation is a common and efficient method.[9][11][13]

-

LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The LC separates Baricitinib and this compound from other components, and the MS/MS detects and quantifies them based on their specific mass-to-charge (m/z) transitions.

-

Data Processing: The concentrations of Baricitinib in the unknown samples are calculated from a calibration curve by comparing the peak area ratio of the analyte to the internal standard.

Figure 2: Bioanalytical sample preparation and analysis workflow.

Experimental Protocols and Data

The successful quantification of Baricitinib relies on optimized and validated methods. Below are representative protocols and quantitative data derived from published research.

Detailed Experimental Protocol: LC-MS/MS Method

This section outlines a typical protocol for the quantification of Baricitinib in plasma, adapted from validated methods in the scientific literature.[10][11][14]

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 200 ng/mL).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[11]

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.[11]

-

Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an Acquity UPLC HILIC BEH (1.7 µm, 2.1 x 50 mm), is often used.[10][15]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile with 0.1% formic acid) and an aqueous buffer (e.g., 20 mM ammonium acetate).[10][15]

-

Flow Rate: Typically in the range of 0.3 to 1.0 mL/min.[9]

-

Injection Volume: 5 µL.[14]

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[10][11][14]

-

Scan Type: Multiple Reaction Monitoring (MRM).[11]

-

MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Quantitative Data: Mass Spectrometry Parameters

The specificity of the assay is achieved by monitoring unique mass transitions for each compound.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |

| Baricitinib | 372.44 | 250.97 | 20 | 30 | [11] |

| Baricitinib | 372.15 | 251.24 | - | - | [10][15][16] |

| This compound | ~375.46 | ~251.0 or ~254.0 | Optimized | Optimized | Theoretical |

Note: Specific m/z values for this compound are dependent on the location of the deuterium labels and must be empirically determined during method development. The values provided are illustrative.

Method Validation Parameters

A robust bioanalytical method must meet stringent validation criteria as defined by regulatory bodies like the FDA and EMA.

| Parameter | Typical Acceptance Criteria | Example Value | Reference |

| Linearity (R²) | ≥ 0.99 | > 0.99 | [10][13][15] |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 5; Accuracy within ±20%; Precision ≤20% | 0.2 ng/mL | [10][15] |

| Accuracy (% RE) | Within ±15% of nominal (±20% at LLOQ) | 87.5% to 88.3% | [10][15] |

| Precision (% RSD) | ≤ 15% (≤20% at LLOQ) | < 15% | [9] |

| Extraction Recovery | Consistent and reproducible | ~87.9% | [15] |

| Matrix Effect | CV% ≤ 15% | CV% ≤ 10.3% | [15] |

Context: The Baricitinib Mechanism of Action

To appreciate why precise quantification is critical, it is essential to understand the mechanism of action of Baricitinib. Baricitinib is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) that functions by inhibiting the Janus Kinase (JAK) family of enzymes, particularly JAK1 and JAK2.[1][2][4]

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors that drive inflammatory and immune responses.[1][17] When a cytokine binds to its receptor, it activates associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation.[2]

By blocking JAK1 and JAK2, Baricitinib disrupts this signaling cascade, preventing the phosphorylation of STATs and thereby reducing the production of pro-inflammatory mediators.[1][3] Accurate measurement of Baricitinib concentrations using this compound allows researchers to correlate drug exposure (pharmacokinetics) with the downstream biological effects on this pathway (pharmacodynamics).

Figure 3: Inhibition of the JAK-STAT signaling pathway by Baricitinib.

Conclusion

This compound is an indispensable research tool, serving as the gold-standard internal standard for the bioanalytical quantification of Baricitinib. Its use in validated LC-MS/MS assays provides the accuracy and precision necessary for critical drug development activities, including pharmacokinetic analysis and therapeutic drug monitoring. By enabling reliable measurement of the parent drug, this compound plays a vital role in advancing our understanding of Baricitinib's clinical efficacy and safety, ultimately supporting the optimization of treatments for immune-mediated inflammatory diseases.

References

- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 2. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 3. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]

- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. texilajournal.com [texilajournal.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS: Application to a Pharmacokinetic Study [mdpi.com]

- 10. A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel LC-MS/MS Method for Therapeutic Drug Monitoring of Baricitinib in Plasma of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. THU0203 Baricitinib Targets The Type I IFN/STAT-Medicated Activities of Human T Cells and Dendritic Cells | Annals of the Rheumatic Diseases [ard.bmj.com]

Baricitinib mechanism of action studies

An In-Depth Technical Guide to the Mechanism of Action of Baricitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib is an orally administered, small-molecule drug that functions as a selective and reversible inhibitor of Janus kinases (JAKs).[1][2] It is approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis (RA), atopic dermatitis, and alopecia areata.[3][4] Its therapeutic efficacy is rooted in the modulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical conduit for numerous pro-inflammatory cytokines and growth factors.[5][6] This technical guide provides a detailed examination of Baricitinib's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: JAK-STAT Pathway Inhibition

The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6][7] These enzymes are essential for transducing signals from Type I and Type II cytokine receptors.[7] The process begins when a cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through autophosphorylation.[1][8] Activated JAKs then create docking sites by phosphorylating tyrosine residues on the receptor's intracellular domain.[9] This allows for the recruitment, phosphorylation, and activation of STAT proteins.[1][8]

Once phosphorylated, STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in inflammation and immune responses.[1][9]

Baricitinib exerts its therapeutic effect by selectively inhibiting JAK1 and JAK2.[2][10] By binding to the ATP-binding pocket of these kinases, Baricitinib prevents the phosphorylation and activation of STATs, thereby interrupting the downstream signaling cascade of various interleukins, interferons, and growth factors.[3][6][10] This leads to a reduction in the production of inflammatory mediators and a dampening of the overactive immune response characteristic of autoimmune diseases.[5][10]

Quantitative Data: Kinase Inhibition and Selectivity

The potency and selectivity of Baricitinib have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a high affinity for JAK1 and JAK2, with substantially lower potency against TYK2 and JAK3.[11] This selectivity profile is believed to contribute to its efficacy and safety.[5]

| Target Kinase | IC₅₀ (nmol/L) |

| JAK1 | 5.9 |

| JAK2 | 5.7 |

| TYK2 | 53 |

| JAK3 | >400 |

| Table 1: In Vitro Inhibitory Potency of Baricitinib against JAK Isoforms. Data sourced from a 2022 review article.[11] |

Baricitinib's inhibition of JAK1/JAK2 effectively blocks the signaling of multiple cytokines implicated in inflammatory pathologies. Cellular assays confirm that Baricitinib treatment leads to a dose-dependent reduction in the phosphorylation of various STAT proteins following cytokine stimulation.

| Cytokine Stimulant | Phosphorylated STAT | Cell Type / Model | Effect of Baricitinib | Reference |

| IFN-α, IL-6, IL-21 | pSTAT1, pSTAT3, pSTAT4 | Human T Cells | Inhibition of phosphorylation.[12] | [12] |

| IL-2, IFN-α, IL-6 | pSTAT1 | Monocytes from RA patients | Significant reduction of cytokine-induced pSTAT1.[13][14] | [13][14] |

| Hyper-IL-6 | pStat3-Tyr705 | Mouse and Rat DRG Cells | Inhibition of phosphorylation.[15] | [15] |

| Hemorrhagic Shock | pJak2-Tyr¹⁰⁰⁷⁻¹⁰⁰⁸, pStat3-Tyr⁷⁰⁵ | Rat Liver and Kidney | Abolished increases in phosphorylation.[16] | [16] |

| Table 2: Summary of Baricitinib's Effect on STAT Phosphorylation. |

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ of an inhibitor against a purified JAK enzyme. Such assays are crucial for quantifying the potency and selectivity of compounds like Baricitinib.[17][18]

Objective: To measure the ability of Baricitinib to inhibit the enzymatic activity of a specific JAK isoform (e.g., JAK1, JAK2).

Materials:

-

Purified, recombinant human JAK enzyme (e.g., JAK1, JAK2).[19]

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).[19][20]

-

Adenosine triphosphate (ATP).[19]

-

Baricitinib (or other test inhibitors) at various concentrations.

-

Detection reagent to quantify kinase activity (e.g., Kinase-Glo® which measures remaining ATP, or Transcreener® which measures ADP produced).[9][19]

-

96-well or 384-well microplates.

-

Microplate reader capable of detecting luminescence or fluorescence polarization.

Methodology:

-

Prepare Reagents: Serially dilute Baricitinib in an appropriate solvent (e.g., DMSO) and then in kinase assay buffer to achieve the final desired concentrations. Prepare a master mixture containing the kinase assay buffer, ATP, and peptide substrate.

-

Assay Setup: To the wells of a microplate, add the inhibitor solution. For positive controls (max activity), add buffer without the inhibitor. For blank controls (background), add buffer and substrate but no enzyme.[19]

-

Enzyme Addition: Dilute the purified JAK enzyme in cold 1x kinase assay buffer. Initiate the enzymatic reaction by adding the diluted enzyme to all wells except the blanks.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes) to allow for substrate phosphorylation.[19][20]

-

Detection: Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's instructions. For example, add Kinase-Glo® reagent and incubate at room temperature before measuring luminescence. The luminescence signal is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each Baricitinib concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for an in vitro JAK kinase inhibition assay.

Cell-Based STAT Phosphorylation Assay

This protocol describes a general method to assess the impact of Baricitinib on cytokine-induced STAT phosphorylation in a cellular context, often using flow cytometry or Western blotting.[13][14][15]

Objective: To determine if Baricitinib inhibits the phosphorylation of a specific STAT protein in response to cytokine stimulation in whole cells.

Materials:

-

Relevant cell line or primary cells (e.g., human peripheral blood mononuclear cells [PBMCs], monocytes).

-

Cell culture medium.

-

Cytokine stimulant (e.g., IFN-α, IL-6).

-

Baricitinib.

-

For Flow Cytometry: Fixation buffer (e.g., paraformaldehyde), permeabilization buffer (e.g., methanol), and a fluorochrome-conjugated antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT1-Alexa Fluor 647).

-

For Western Blotting: Cell lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, membranes, primary antibodies (for both phosphorylated STAT and total STAT), and a secondary HRP-conjugated antibody with chemiluminescent substrate.

Methodology:

-

Cell Treatment: Culture cells and pre-incubate them with various concentrations of Baricitinib or a vehicle control for a specified time (e.g., 1-2 hours).

-

Cytokine Stimulation: Add the specific cytokine to the cell cultures to induce JAK-STAT signaling and incubate for a short period (e.g., 15-30 minutes).

-

Signal Termination and Cell Processing (Flow Cytometry): a. Immediately stop the stimulation by fixing the cells with a fixation buffer. b. Permeabilize the cells to allow intracellular antibody staining. c. Stain the cells with the fluorescently labeled anti-phospho-STAT antibody. d. Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population.

-

Signal Termination and Cell Processing (Western Blot): a. Stop the reaction by washing the cells with cold PBS and then lysing them with lysis buffer containing phosphatase and protease inhibitors. b. Quantify the protein concentration in the lysates. c. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated STAT and total STAT (as a loading control). d. Incubate with a secondary antibody and detect bands using a chemiluminescence imaging system.

-

Data Analysis: For flow cytometry, compare the MFI of treated samples to the stimulated control. For Western blotting, perform densitometry to quantify band intensity and express pSTAT levels relative to total STAT.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dermnetnz.org [dermnetnz.org]

- 5. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. academic.oup.com [academic.oup.com]

- 8. litfl.com [litfl.com]

- 9. trepo.tuni.fi [trepo.tuni.fi]

- 10. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. THU0203 Baricitinib Targets The Type I IFN/STAT-Medicated Activities of Human T Cells and Dendritic Cells | Annals of the Rheumatic Diseases [ard.bmj.com]

- 13. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. bellbrooklabs.com [bellbrooklabs.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Baricitinib-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Baricitinib-d3, a deuterated analog of the Janus kinase (JAK) inhibitor, Baricitinib. This document details its fundamental characteristics, analytical methodologies for its quantification, and its mechanism of action within relevant signaling pathways.

Introduction to this compound

This compound is the deuterium-labeled version of Baricitinib, a selective and orally bioavailable inhibitor of JAK1 and JAK2.[1][2] The incorporation of deuterium, a stable heavy isotope of hydrogen, makes this compound a valuable tool in pharmaceutical research, primarily as an internal standard for quantitative bioanalytical assays. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug, a field of study that has gained significant attention.[1][2] Baricitinib itself is a disease-modifying antirheumatic drug (DMARD) used to treat conditions like rheumatoid arthritis by attenuating JAK-mediated inflammation and immune responses.[3]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile-d3 | [1] |

| Synonyms | LY3009104-d3; INCB028050-d3 | [1][2] |

| CAS Number | 1564242-30-3 | [1][2] |

| Molecular Formula | C₁₆H₁₄D₃N₇O₂S | [1] |

| Molecular Weight | 374.44 g/mol | [1] |

| Solubility | Soluble in DMSO (up to 30 mg/ml) and DMF (up to 50 mg/ml). | [4] |

| Storage | Store at -20°C. | [1] |

Mechanism of Action: The JAK-STAT Pathway

Baricitinib functions as a potent inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK2.[5][6][7] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into the cell nucleus, leading to changes in gene expression.[6][7] By blocking JAK1 and JAK2, Baricitinib disrupts this signaling cascade, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5][8] This interruption leads to reduced production of pro-inflammatory cytokines, such as interleukins (IL-6, IL-12, IL-23) and interferons, thereby dampening the inflammatory and immune responses characteristic of autoimmune disorders.[5][6]

Caption: JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Experimental Protocols

The quantification and analysis of Baricitinib and its deuterated analog are commonly performed using chromatographic and spectroscopic methods. Below are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the determination of Baricitinib in bulk and tablet dosage forms has been established.[9][10] This method is suitable for routine quality control analysis.

-

Instrumentation: Thermo Ultimate 3000 HPLC system with a UV-VIS detector.[9]

-

Mobile Phase: A mixture of Phosphate buffer (pH 6.5) and Acetonitrile in a 70:30 v/v ratio.[9][10]

-

Flow Rate: 1.5 ml/min.[10]

-

Column Temperature: 40°C.[10]

-

Injection Volume: 20µl.[10]

-

Standard Preparation: A stock solution is prepared by dissolving 10 mg of Baricitinib in a 100ml volumetric flask with a diluent (Phosphate buffer pH 6.5 and Acetonitrile 50:50) to achieve a concentration of 100 µg/ml. Further dilutions are made to prepare working standards.[9]

UV-Visible Spectrophotometry

A simple and reproducible spectrophotometric method has been developed for the analysis of Baricitinib.[11]

-

Instrumentation: A UV/Vis spectrophotometer.[12]

-

Solvent: A standard stock solution is prepared by dissolving 10 mg of the drug in 1 ml of DMSO, with the final volume made up to 10 ml with methanol to get a concentration of 1000 µg/ml. Further dilutions are made with methanol.[11]

-

Wavelength Scan: The solution is scanned in the range of 200–400 nm.[9]

-

Quantification Wavelength (λmax): Maximum absorbance is observed at approximately 250 nm and 306-310 nm.[9][11][12]

-

Linearity: The method demonstrates linearity in a concentration range of 10-60 µg/ml.[11]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For therapeutic drug monitoring in biological matrices like human plasma, a highly sensitive and accurate UPLC-MS/MS method is employed.[13]

-

Instrumentation: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer with a Waters Acquity UPLC I-Class system.[13]

-

Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).[13]

-

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

-

Internal Standard: this compound is the ideal internal standard for the quantification of Baricitinib in biological samples due to its similar chemical behavior and distinct mass.

Caption: General experimental workflow for HPLC analysis of Baricitinib.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Baricitinib | 1187594-09-7 [chemicalbook.com]

- 5. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 6. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. ard.bmj.com [ard.bmj.com]

- 9. jchr.org [jchr.org]

- 10. jchr.org [jchr.org]

- 11. jddtonline.info [jddtonline.info]

- 12. mdpi.com [mdpi.com]

- 13. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards for Drug Quantification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theory, application, and practical considerations for utilizing deuterated internal standards in quantitative drug analysis. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their bioanalytical methods.

Introduction: The Imperative for Precision in Bioanalysis

In drug discovery and development, the accurate quantification of pharmacologically active compounds and their metabolites in biological matrices is paramount. It forms the bedrock of pharmacokinetic, toxicokinetic, and bioavailability studies, directly influencing critical decisions in the drug development pipeline. The inherent complexity and variability of biological matrices, such as plasma, urine, and tissue homogenates, present significant analytical challenges, including matrix effects, extraction inconsistencies, and instrumental drift.

To mitigate these variabilities, the use of an internal standard (IS) is a well-established practice in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, thereby compensating for variations throughout the analytical workflow. While structurally similar analogs have been employed, stable isotope-labeled internal standards (SIL-IS), especially deuterated analogs, have emerged as the gold standard.[1]

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H). This subtle change in mass allows for their differentiation from the analyte by the mass spectrometer, while their near-identical chemical properties ensure they co-elute chromatographically and experience similar extraction recovery and ionization efficiency.[2] This co-elution is critical for effectively normalizing matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.[1]

This guide will delve into the core principles of using deuterated internal standards, provide detailed experimental protocols for their application, present quantitative data from various drug classes, and offer visual workflows to aid in the implementation of this robust analytical strategy.

Core Principles of Deuterated Internal Standards

The utility of deuterated internal standards hinges on their ability to behave almost identically to the analyte of interest throughout the analytical process. Here are the key principles governing their selection and use:

-

Physicochemical Similarity: By replacing hydrogen with deuterium, the fundamental chemical structure and properties of the molecule remain largely unchanged. This ensures that the deuterated standard and the analyte exhibit similar solubility, extraction efficiency, and chromatographic retention times.

-

Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte. This ensures that both compounds experience the same matrix effects at the same time, allowing for accurate normalization of the analyte signal.

-

Mass Differentiation: The mass difference between the analyte and the deuterated standard allows for their distinct detection by the mass spectrometer. A sufficient number of deuterium atoms should be incorporated to ensure a clear mass shift and avoid isotopic crosstalk.

-

Isotopic Stability: The deuterium labels must be placed on stable positions within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.

Experimental Protocols

The successful implementation of deuterated internal standards relies on meticulous experimental design and execution. The following sections provide detailed methodologies for common sample preparation techniques employed in bioanalysis.

Sample Preparation: A Critical Step for Accurate Quantification

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering components that can compromise the analytical results. The choice of technique depends on the nature of the analyte, the matrix, and the desired level of cleanliness.

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples.

Protocol:

-

Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution at a known concentration to each sample, calibrator, and quality control (QC) sample.

-

Precipitation: Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to each tube.

-

Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LLE is a more selective technique that separates the analyte from the matrix based on its differential solubility in two immiscible liquids.

Protocol:

-

Aliquoting and Spiking: Aliquot 200 µL of the biological sample into a glass tube and spike with the deuterated internal standard.

-

pH Adjustment (if necessary): Adjust the pH of the sample to optimize the extraction of the analyte.

-

Extraction Solvent Addition: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

-

Mixing: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

-

Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte while interfering compounds are washed away.

Protocol:

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., phosphate buffer at a specific pH).

-

Sample Loading: Load the pre-treated and spiked biological sample onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering compounds. This step may be repeated with different wash solutions.

-

Elution: Elute the analyte and internal standard with a small volume of a strong solvent.

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Typical Parameters:

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of a wide range of drugs.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte and its deuterated internal standard. Specific precursor-to-product ion transitions are monitored for each compound.

Quantitative Data and Method Validation

The use of deuterated internal standards significantly enhances the reliability of quantitative data. Method validation is performed according to regulatory guidelines (e.g., FDA, EMA) to demonstrate the accuracy, precision, selectivity, and robustness of the analytical method.

Validation Parameters

The following tables summarize typical validation data for the quantification of various drug classes using deuterated internal standards.

Table 1: Method Validation Data for Immunosuppressants in Whole Blood

| Parameter | Cyclosporine A | Tacrolimus | Sirolimus | Everolimus | Mycophenolic Acid |

| Linear Range | 2 - 1250 ng/mL | 0.5 - 42.2 ng/mL | 0.6 - 49.2 ng/mL | 0.5 - 40.8 ng/mL | 0.01 - 7.5 µg/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.997 | > 0.998 | > 0.997 |

| Intra-assay Precision (%CV) | 2.1 - 7.5 | 3.4 - 8.1 | 4.2 - 9.3 | 3.8 - 8.9 | 1.9 - 6.8 |

| Inter-assay Precision (%CV) | 3.5 - 8.2 | 4.1 - 9.5 | 5.3 - 10.1 | 4.9 - 9.8 | 2.8 - 7.5 |

| Accuracy (%Bias) | -5.2 to 6.8 | -6.1 to 7.3 | -7.5 to 8.1 | -6.9 to 7.8 | -4.8 to 5.9 |

| Recovery (%) | 78.2 | 81.5 | 79.3 | 80.1 | 83.4 |

| LLOQ | 2 ng/mL | 0.5 ng/mL | 0.6 ng/mL | 0.5 ng/mL | 0.01 µg/mL |

Data synthesized from published literature for illustrative purposes.

Table 2: Method Validation Data for Opioids in Urine

| Parameter | Morphine | Codeine | Oxycodone | Hydrocodone | Fentanyl |

| Linear Range (ng/mL) | 10 - 1000 | 10 - 1000 | 10 - 1000 | 10 - 1000 | 1 - 100 |

| Correlation Coefficient (r²) | > 0.995 | > 0.996 | > 0.995 | > 0.997 | > 0.998 |

| Intra-assay Precision (%CV) | < 10 | < 10 | < 10 | < 10 | < 15 |

| Inter-assay Precision (%CV) | < 12 | < 12 | < 12 | < 12 | < 15 |

| Accuracy (%Bias) | ± 15 | ± 15 | ± 15 | ± 15 | ± 20 |

| Recovery (%) | > 85 | > 85 | > 90 | > 90 | > 80 |

| LLOQ (ng/mL) | 10 | 10 | 10 | 10 | 1 |

Data synthesized from published literature for illustrative purposes.[3][4][5]

Table 3: Method Validation Data for Antidepressants in Serum

| Parameter | Citalopram | Fluoxetine | Sertraline | Venlafaxine | Mirtazapine |

| Linear Range (ng/mL) | 10 - 1000 | 10 - 1000 | 10 - 1000 | 10 - 1000 | 10 - 1000 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 |

| Intra-assay Precision (%CV) | < 15 | < 15 | < 15 | < 15 | < 15 |

| Inter-assay Precision (%CV) | < 15 | < 15 | < 15 | < 15 | < 15 |

| Accuracy (%Bias) | < ± 15 | < ± 15 | < ± 15 | < ± 15 | < ± 15 |

| LLOQ (ng/mL) | 10 | 10 | 10 | 10 | 10 |

Data synthesized from published literature for illustrative purposes.[6][7]

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of experiments and relationships in drug quantification using deuterated internal standards.

General workflow for drug quantification using a deuterated internal standard.

Key considerations for the selection and validation of a deuterated internal standard.

Conclusion

The use of deuterated internal standards represents a cornerstone of modern bioanalytical chemistry, enabling the acquisition of high-quality quantitative data essential for drug development. Their ability to closely mimic the behavior of the analyte of interest provides unparalleled compensation for the inherent variabilities of sample preparation and instrumental analysis. By adhering to the principles and protocols outlined in this guide, researchers and scientists can develop and validate robust, accurate, and precise bioanalytical methods, ultimately contributing to the successful advancement of new therapeutic agents. The investment in the synthesis and implementation of appropriate deuterated internal standards is unequivocally justified by the enhanced data integrity and confidence in critical decision-making throughout the drug development lifecycle.[1]

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. scispace.com [scispace.com]

- 3. Quantitative Opiate, Opioid, and Benzodiazepine Testing by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]

- 5. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Baricitinib-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Baricitinib-d3, a deuterated analog of the Janus kinase (JAK) inhibitor Baricitinib. It is intended to serve as a comprehensive resource for researchers utilizing this compound in preclinical and clinical development. This document covers the mechanism of action, suppliers for research-grade material, and key experimental considerations.

Introduction to Baricitinib and its Deuterated Analog

Baricitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with IC50 values of 5.9 nM and 5.7 nM, respectively.[1] It also shows activity against Tyrosine Kinase 2 (Tyk2) with an IC50 of 53 nM, while exhibiting over 100-fold selectivity for JAK1/2 over JAK3.[2] The deuterated form, this compound, is a stable isotope-labeled compound primarily used as an internal standard in clinical mass spectrometry and for therapeutic drug monitoring (TDM).[1] Its structural similarity to Baricitinib, with the strategic placement of deuterium atoms, makes it an ideal tool for pharmacokinetic (PK) and metabolic studies.

Sourcing Research-Grade this compound

For research and development purposes, it is crucial to obtain high-purity, well-characterized compounds. The following is a summary of a key supplier for this compound:

| Supplier | Product Name | Synonyms | Purity | Intended Use |

| MedChemExpress | This compound | LY3009104-d3, INCB028050-d3 | Not specified, but sold as a research-grade chemical reagent | Research use only, specifically mentioned for use as an internal standard in clinical mass spectrometry and for TDM.[1] Not for human use.[3] |

Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib exerts its therapeutic effects by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is critical for the signaling of numerous cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription. Baricitinib, by inhibiting JAK1 and JAK2, blocks this cascade, thereby reducing the downstream effects of pro-inflammatory cytokines.

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of Baricitinib against JAK1 and JAK2.

Materials:

-

Recombinant human JAK1 and JAK2 enzymes

-

ATP

-

Substrate peptide (e.g., a biotinylated peptide derived from STAT1)

-

Baricitinib stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of Baricitinib in DMSO.

-

Add the diluted Baricitinib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the JAK enzyme and substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

-

Calculate the percent inhibition for each Baricitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for STAT Phosphorylation

Objective: To assess the inhibitory effect of Baricitinib on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)

-

Cytokine stimulant (e.g., IL-6 or GM-CSF)

-

Baricitinib stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., methanol)

-

Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647)

-

Flow cytometer

Procedure:

-

Culture the cells in appropriate medium.

-

Pre-incubate the cells with various concentrations of Baricitinib or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes).

-

Fix the cells by adding fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

-

Wash the cells and resuspend in PBS.

-

Analyze the samples using a flow cytometer to quantify the level of STAT phosphorylation.

-

Determine the IC50 value for the inhibition of STAT phosphorylation.

Figure 2: Workflow for a cellular assay to measure the inhibition of STAT phosphorylation.

Conclusion

This compound is an essential tool for researchers in drug development, particularly for studies requiring a stable isotope-labeled internal standard. Its mechanism of action through the inhibition of the JAK-STAT pathway is well-characterized, and established in vitro and cellular assays can be employed to evaluate its activity. Sourcing high-quality this compound from reputable suppliers is paramount for generating reliable and reproducible data in preclinical and clinical research.

References

Understanding the Kinetic Isotope Effect of Baricitinib-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baricitinib, a selective inhibitor of Janus kinase (JAK) 1 and 2, has emerged as a significant therapeutic agent for autoimmune diseases. The strategic replacement of hydrogen with deuterium in drug molecules, known as deuteration, can modulate their pharmacokinetic profiles through the kinetic isotope effect (KIE). This technical guide explores the theoretical and practical aspects of the kinetic isotope effect on Baricitinib-d3, the deuterated analogue of Baricitinib. While direct comparative pharmacokinetic data for this compound is not publicly available, this document synthesizes the known metabolic pathways of Baricitinib, general principles of the kinetic isotope effect, and detailed experimental protocols to provide a comprehensive framework for its investigation.

Introduction to Baricitinib and the Kinetic Isotope Effect

Baricitinib is an orally administered drug approved for the treatment of conditions such as rheumatoid arthritis.[1] It functions by inhibiting JAK1 and JAK2, intracellular enzymes that play a crucial role in the signaling of various cytokines and growth factors involved in inflammation and immune responses.[1][2]

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[3] In drug metabolism, substituting a hydrogen atom with a heavier deuterium atom at a site of enzymatic attack can lead to a slower rate of bond cleavage. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond. Consequently, deuterated drugs may exhibit a reduced rate of metabolism, potentially leading to a longer half-life, increased exposure, and a modified safety or efficacy profile.[3]

Baricitinib Metabolism

Understanding the metabolic fate of Baricitinib is crucial to predicting the potential impact of deuteration. Baricitinib is predominantly cleared from the body through renal excretion, with approximately 75% of an administered dose eliminated unchanged in the urine.[1] A smaller fraction, about 20%, is eliminated in the feces.[1]

Hepatic metabolism accounts for a minor portion of Baricitinib's clearance, with about 10% of the drug being metabolized.[1] In vitro studies have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its oxidative metabolism.[2][4] While no metabolites of Baricitinib are quantifiable in plasma, in vitro studies using rat and human liver microsomes have identified several metabolic pathways.[4][5] These include:

-

N-dealkylation: Removal of an alkyl group from a nitrogen atom.

-

Demethylation: Removal of a methyl group.

-

Hydroxylation: Addition of a hydroxyl group.

-

Hydrolysis: Cleavage of a chemical bond by the addition of water.

The identification of these pathways provides a roadmap for where deuteration could potentially slow down metabolic clearance.

The Potential Kinetic Isotope Effect of this compound

This compound is the deuterated form of Baricitinib, where three hydrogen atoms have been replaced by deuterium. While the exact position of deuteration in commercially available this compound as a research chemical is on the ethylsulfonyl group, the principles of KIE would apply to deuteration at any metabolically active site.

Given that Baricitinib is primarily cleared renally as an unchanged drug, the overall impact of the kinetic isotope effect on its systemic pharmacokinetics may be less pronounced compared to drugs that are extensively metabolized. However, a reduction in the rate of its minor metabolic pathways could still occur. If deuteration is at a site of CYP3A4-mediated oxidation, a decrease in the formation of the corresponding metabolites would be expected. This could potentially lead to a slight increase in the overall exposure and half-life of the drug.

Data Presentation

As no direct comparative pharmacokinetic data for Baricitinib versus this compound is available in the public domain, the following tables summarize the known pharmacokinetic parameters of non-deuterated Baricitinib and the identified in vitro metabolites.

Table 1: Pharmacokinetic Parameters of Baricitinib in Humans

| Parameter | Value | Reference |

| Bioavailability | ~80% | [4] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [4] |

| Plasma Protein Binding | ~50% | [4] |

| Volume of Distribution | 76 L | [4] |

| Elimination Half-life | ~12 hours | [4] |

| Primary Route of Elimination | Renal (as unchanged drug) | [1] |

| Metabolic Clearance | ~10% of total clearance | [1] |

| Primary Metabolizing Enzyme | CYP3A4 | [2][4] |

Table 2: In Vitro Metabolites of Baricitinib

| Metabolite ID | Metabolic Reaction |

| M1 | N-dealkylation |

| M2 | Demethylation |

| M3 | Hydroxylation |

| M4 | Hydrolysis |

| M5 | Not specified |

(Source: Adapted from an in vitro metabolism study using rat and human liver microsomes)[5]

Experimental Protocols

To definitively determine the kinetic isotope effect of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Baricitinib and this compound in human liver microsomes.

Materials:

-

Baricitinib and this compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

LC-MS/MS system

Protocol:

-

Incubation Preparation: Prepare a master mix containing human liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Initiation of Reaction: Pre-warm the master mix to 37°C. Add Baricitinib or this compound to initiate the metabolic reaction. The final substrate concentration should be below the Michaelis-Menten constant (Km) to ensure first-order kinetics.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the parent drug (Baricitinib or this compound) using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the remaining parent drug concentration against time. The slope of the linear regression will give the rate constant of metabolism. The in vitro half-life (t1/2) can be calculated as 0.693 / rate constant. The kinetic isotope effect is then calculated as the ratio of the rate constant for Baricitinib to that of this compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of Baricitinib and this compound in rats.

Materials:

-

Baricitinib and this compound

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

LC-MS/MS system for bioanalysis

Protocol:

-

Animal Dosing: Administer a single oral dose of Baricitinib or this compound to two groups of rats. A typical dose might be in the range of 1-10 mg/kg.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Bioanalysis: Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction) and quantify the concentrations of Baricitinib or this compound using a validated LC-MS/MS method.[6]

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (elimination half-life) for both compounds.

-

Data Comparison: Compare the pharmacokinetic parameters between the Baricitinib and this compound treated groups to assess the in vivo kinetic isotope effect.

Mandatory Visualization

Signaling Pathway

Caption: Baricitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow

Caption: Workflow for determining the kinetic isotope effect.

Conclusion

While Baricitinib is primarily cleared renally, its minor metabolic pathways mediated by CYP3A4 present an opportunity for the kinetic isotope effect to manifest with deuterated analogues like this compound. A reduction in the rate of metabolism, even if minor, could influence the drug's overall pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for quantifying the kinetic isotope effect of this compound, both in vitro and in vivo. Such studies are essential for a comprehensive understanding of the potential benefits and risks of deuterating this important therapeutic agent and can inform the development of next-generation JAK inhibitors with optimized pharmacokinetic properties.

References

- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. High resolution mass spectrometry-driven metabolite profiling of baricitinib to report its unknown metabolites and step-by-step reaction mechanism of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats [mdpi.com]

Baricitinib-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Baricitinib-d3, a deuterated analog of Baricitinib. Baricitinib is a selective inhibitor of Janus kinase (JAK) 1 and 2, and its deuterated form is often used as an internal standard in analytical methods.[1][2] Proper handling and storage are critical to ensure the integrity and accuracy of experimental results.

Storage Conditions

The recommended storage conditions for this compound in both solid and solution forms are summarized below. Adherence to these guidelines is crucial for maintaining the compound's stability and purity over time.

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | 3 years[1] |

| In Solvent | -80°C | 6 months[1][2] |

| -20°C | 1 month[1][2] |

Table 1: Recommended Storage Conditions for this compound

Stability-Indicating Methods and Forced Degradation Studies

While specific stability studies on this compound are not extensively published, validated stability-indicating methods for the parent compound, Baricitinib, provide valuable insights and methodologies that can be adapted. These methods are essential for identifying and quantifying degradation products, thus ensuring the stability of the compound under various stress conditions.

UV Spectroscopic Method

A simple, precise, and cost-effective UV spectroscopic method has been developed and validated for the estimation of Baricitinib in bulk and pharmaceutical formulations.[3]

Experimental Protocol:

-

Solvent Selection: Dimethylformamide (DMF) and distilled water are used as solvents. Baricitinib is soluble in DMSO, DMF, and methanol.[3]

-

Preparation of Stock Solution:

-

Analysis:

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of analytical methods. The following conditions have been applied to Baricitinib to assess its degradation profile.

Alkaline Conditions:

Acidic Conditions:

-

To a 5 mL sample solution in a 10 mL volumetric flask, add 2 mL of 0.1 N HCl or 1 N HCl.

Oxidative Conditions:

-

To a 5 mL sample solution in a 10 mL volumetric flask, add 2 mL of 3% or 30% hydrogen peroxide.

Thermal Degradation:

-

Expose the solid drug to heat in an oven.

Photolytic Degradation:

-

Expose the drug solution to UV light.

High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating RP-HPLC method has been developed for the determination of Baricitinib and its degradation products.[5][6]

Experimental Protocol:

-

Mobile Phase: A mixture of Buffer Solution and Methanol in a 65:35 (v/v) ratio.[6]

-

Column: BDS Hypersil C18, 5μm, 150×4.6mm.[6]

-

Flow Rate: 1.0 mL/minute.[6]

-

Column Temperature: 30°C.[6]

-

Injection Volume: 10 μL.[6]

-

Detection Wavelength: 290 nm using a Diode Array Detector (DAD).[6]

-

Linearity: The method is linear in the range of 1-30 μg/mL.[5][6]

Signaling Pathway

Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the signaling pathways of several cytokines and growth factors involved in inflammation and immune function. The inhibition of JAK1 and JAK2 by Baricitinib disrupts the downstream signaling cascade.

Baricitinib's Inhibition of the JAK/STAT Signaling Pathway.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound, incorporating forced degradation studies and analysis by a stability-indicating method like HPLC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. galaxypub.co [galaxypub.co]

- 4. eijppr.com [eijppr.com]

- 5. scispace.com [scispace.com]

- 6. Validated stability indicating chromatographic method for determination of baricitinib and its degradation products in their tablet dosage form: Implementation to content uniformity and in vitro dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Baricitinib in Human Plasma using Baricitinib-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Baricitinib in human plasma. Baricitinib is a Janus kinase (JAK) inhibitor approved for the treatment of various inflammatory diseases. Therapeutic drug monitoring of Baricitinib can help optimize treatment efficacy and minimize adverse effects. This method utilizes a stable isotope-labeled internal standard, Baricitinib-d3, to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation. The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation. The total run time is optimized for high-throughput analysis, making it suitable for clinical research and pharmacokinetic studies. This method has been developed based on established and validated bioanalytical procedures for Baricitinib.[1][2][3][4][5][6][7][8]

Introduction

Baricitinib is an orally administered selective inhibitor of Janus kinases JAK1 and JAK2, which are intracellular enzymes involved in cytokine signaling pathways that mediate inflammation and immune responses.[1][3] It is indicated for the treatment of rheumatoid arthritis, atopic dermatitis, and alopecia areata.[3] Given the variability in patient response and potential for dose-dependent side effects, a reliable method for quantifying Baricitinib concentrations in plasma is crucial for therapeutic drug monitoring and pharmacokinetic/pharmacodynamic (PK/PD) studies.

LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach as it closely mimics the analyte's behavior during extraction and ionization, thereby providing the most accurate and precise results. This application note details a complete protocol for the determination of Baricitinib in human plasma using this compound as the internal standard.

Signaling Pathway of Baricitinib

Baricitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. Baricitinib blocks the activity of JAK1 and JAK2, thereby interrupting this signaling cascade.

Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Experimental Protocol

Materials and Reagents

-

Baricitinib analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)[4]

-

Methanol (HPLC grade)[3]

-

Formic acid (LC-MS grade)[4]

-

Ultrapure water

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Baricitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Baricitinib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Baricitinib Working Solutions: Prepare serial dilutions of the Baricitinib stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (200 ng/mL): Dilute the this compound stock solution with methanol.[4]

Sample Preparation

-

Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.[4]

-

Add 10 µL of the 200 ng/mL this compound internal standard working solution to each tube.[4]

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[4]

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.[4]

-

Inject into the LC-MS/MS system.

Figure 2. Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| HPLC System | UPLC System |